molecular formula C18H16ClNO3 B5585908 ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate

Cat. No.: B5585908
M. Wt: 329.8 g/mol
InChI Key: WOXPIIRNNLSPCB-LFYBBSHMSA-N
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Description

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group attached to a prop-2-enoyl moiety, which is further linked to an amino group on the benzoate structure

Preparation Methods

The synthesis of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate typically involves the following steps:

Chemical Reactions Analysis

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3/c1-2-23-18(22)14-6-10-16(11-7-14)20-17(21)12-5-13-3-8-15(19)9-4-13/h3-12H,2H2,1H3,(H,20,21)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXPIIRNNLSPCB-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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